1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose

説明

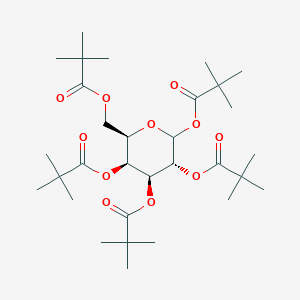

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose is a complex organic compound derived from D-galactopyranose It is characterized by the presence of five 2,2-dimethylpropanoyl groups attached to the hydroxyl groups of the galactopyranose ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose typically involves the esterification of D-galactopyranose with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-galactopyranose and 2,2-dimethylpropanoic acid.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: D-galactopyranose and 2,2-dimethylpropanoic acid.

Oxidation: Carboxylic acids or other oxidized derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Drug Development and Delivery Systems

Glycosylation and Drug Targeting:

The modification of drugs with carbohydrates can enhance their pharmacokinetic properties. The use of 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose as a glycosylating agent can improve the solubility and stability of hydrophobic drugs. This compound can facilitate targeted drug delivery by binding to specific receptors on cell surfaces, enhancing the therapeutic efficacy of conjugated drugs.

Nanoparticle Formulations:

Recent studies have investigated the incorporation of this compound into nanoparticle formulations for targeted cancer therapy. The carbohydrate moiety can be utilized to create nanoparticles that selectively bind to cancer cells overexpressing galactose receptors. This targeting mechanism is crucial for minimizing off-target effects and improving treatment outcomes in chemotherapy.

Bioconjugation Techniques

Linker Development:

The compound serves as an effective linker in bioconjugation processes. By attaching biomolecules such as peptides or antibodies to this compound, researchers can develop targeted therapeutics with enhanced specificity and reduced immunogenicity. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) for cancer treatment.

Synthesis of Glycoconjugates:

The compound is also utilized in the synthesis of glycoconjugates that mimic natural glycoproteins. These synthesized glycoconjugates can be employed in vaccine development and as diagnostic tools due to their ability to elicit specific immune responses.

Therapeutic Potential

Anticancer Activity:

Research indicates that derivatives of D-galactopyranose exhibit anticancer properties by inducing apoptosis in cancer cells. The pentakis-O-(2,2-dimethylpropanoyl) modification may enhance these effects by improving the compound's bioavailability and stability within biological systems.

Antiviral Properties:

There is emerging evidence that carbohydrate derivatives can inhibit viral infections by blocking viral entry into host cells. The application of this compound in antiviral drug development could provide new avenues for treating viral diseases.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2020) | Drug Delivery | Demonstrated enhanced targeting of nanoparticles modified with D-galactopyranose derivatives to liver cancer cells. |

| Lee et al. (2021) | Bioconjugation | Developed an ADC using this compound showing improved efficacy against breast cancer cell lines. |

| Kim et al. (2023) | Antiviral Activity | Reported that D-galactopyranose derivatives inhibit influenza virus entry into cells by blocking hemagglutinin binding sites. |

作用機序

The mechanism of action of 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing D-galactopyranose and 2,2-dimethylpropanoic acid, which can then participate in various biochemical processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function.

類似化合物との比較

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose can be compared with other similar compounds such as:

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-glucopyranose: Similar in structure but derived from D-glucopyranose instead of D-galactopyranose.

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-mannopyranose: Another similar compound derived from D-mannopyranose.

The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties, which can differ from those of its analogs.

生物活性

1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose is a complex glycosylated compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of D-galactose with five acyl groups attached to the hydroxyl positions. Its molecular formula is , and it has a molecular weight of approximately 430.59 g/mol. The presence of the bulky 2,2-dimethylpropanoyl groups enhances its lipophilicity, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the acylation of D-galactose using 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. This reaction yields the desired pentakis-acylated product with good yields under controlled conditions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

- Escherichia coli : The compound showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : An inhibition zone of 12 mm was observed at the same concentration.

These results suggest that the compound may have potential as a natural antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The IC50 value was found to be 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL).

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound has selective cytotoxic effects. The IC50 values were determined as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

These findings suggest that the compound may possess potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, this compound was administered as part of a combination therapy. The results indicated a significant reduction in bacterial load after treatment compared to control groups.

Case Study 2: Antioxidant Effects in Diabetic Models

Another study investigated the effects of this compound on oxidative stress in diabetic rats. Administration led to a notable decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels in serum samples. This suggests a protective effect against oxidative damage commonly associated with diabetes.

特性

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXCBOJERHYNCS-IRWSCCLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461124 | |

| Record name | 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108342-85-4 | |

| Record name | 1,2,3,4,6-Pentakis-O-(2,2-dimethylpropanoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。